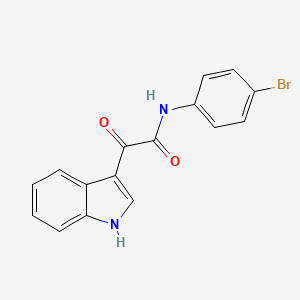

N-(4-bromophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide

Description

N-(4-bromophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a synthetic indole-derived glyoxylamide characterized by a 2-oxoacetamide backbone linked to a 4-bromophenyl group at the N-position and an indol-3-yl moiety. The bromine substituent at the para position of the phenyl ring is hypothesized to enhance bioactivity through increased lipophilicity and electronic effects, as observed in related compounds .

Properties

IUPAC Name |

N-(4-bromophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrN2O2/c17-10-5-7-11(8-6-10)19-16(21)15(20)13-9-18-14-4-2-1-3-12(13)14/h1-9,18H,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVCZECLEXIQMDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide can be achieved through a base-promoted, CBr4-mediated tandem bromination and intramolecular Friedel–Crafts alkylation of N-aryl enamines . This method involves the use of carbon tetrabromide (CBr4) and a suitable base to facilitate the cyclization of N-aryl enamines. The reaction proceeds with high efficiency and does not require the use of a transition metal or a stoichiometric amount of oxidant .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the described synthetic route offers operational simplicity, easy scalability, and good substrate tolerability, making it a viable option for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide can undergo various types of chemical reactions, including:

Bromination: The presence of the bromophenyl group allows for further bromination reactions.

Friedel–Crafts Alkylation: The indole ring can participate in Friedel–Crafts alkylation reactions.

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Bromination: Carbon tetrabromide (CBr4) and a suitable base.

Friedel–Crafts Alkylation: Typically requires a Lewis acid catalyst.

Substitution Reactions: Common nucleophiles such as amines or thiols can be used.

Major Products Formed

Bromination: Further brominated derivatives.

Friedel–Crafts Alkylation: Alkylated indole derivatives.

Substitution Reactions: Substituted indole derivatives with various functional groups.

Scientific Research Applications

N-(4-bromophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its indole core structure.

Industry: Utilized in the synthesis of materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The indole core structure is known to interact with biological targets such as enzymes and receptors, potentially leading to various biological effects. The bromophenyl group may also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing substituents (e.g., Br, Cl) enhance binding to targets like MDM2-p53 or tubulin by modulating electronic density .

- Bulky groups (e.g., adamantane) improve membrane permeability and selectivity for cancer cells (e.g., HepG2 IC50 = 10.56 µM for 5r ) .

- Heterocyclic substituents (e.g., pyridine in D-24851) confer unique mechanisms, such as microtubule destabilization without neurotoxicity .

Key Observations :

- Adamantane derivatives (e.g., 5r ) show caspase-8-mediated apoptosis, with minimal effects on caspase-9, indicating extrinsic pathway activation .

- Chlorophenyl analogs (e.g., 2e ) exhibit high MDM2-p53 binding, a critical target in p53-dependent cancers .

- Bromophenyl substitution is hypothesized to enhance cytotoxicity over chlorophenyl due to bromine’s larger van der Waals radius and similar electronegativity.

Physicochemical Properties

Substituents significantly influence solubility, molecular weight, and stability:

Key Observations :

- Bromophenyl and adamantane derivatives exhibit low aqueous solubility, necessitating formulation with carriers (e.g., DMSO or liposomes).

- Chlorophenyl analogs show moderate solubility, enhancing in vivo applicability .

Biological Activity

N-(4-bromophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is an indole derivative that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bromophenyl group attached to an indole moiety, which is known for its diverse biological activities. The compound has the following molecular formula:

- Molecular Formula: C17H13BrN2O

- CAS Number: 339111-11-4

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Indole Core: The indole core can be synthesized using Fischer indole synthesis.

- Bromination: This is achieved through electrophilic aromatic substitution.

- Amide Formation: The final step involves coupling the bromophenyl group with the indole derivative using reagents like EDCI and HOBt.

Antimicrobial Activity

Research indicates that compounds derived from indole structures often exhibit significant antimicrobial properties. For instance, studies have shown that related indole derivatives demonstrated high inhibitory activity against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The activity levels were assessed through zone of inhibition tests, revealing promising results for compounds similar to this compound .

| Compound | Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|

| I4 | 24 | Staphylococcus aureus |

| I2 | 20 | Staphylococcus aureus |

| I1 | 10 | Pseudomonas aeruginosa |

Antioxidant Activity

This compound may also possess antioxidant properties. Studies have highlighted that indole derivatives can scavenge free radicals and protect against oxidative stress. For example, the compound exhibited significant reducing power and hydroxyl radical scavenging activity in vitro, which are critical indicators of antioxidant potential .

The precise mechanism of action for this compound is not fully elucidated but is believed to involve interactions with various biological targets:

- Enzyme Inhibition: Indoles can inhibit enzymes involved in microbial metabolism.

- Receptor Interaction: The compound may interact with specific receptors, influencing signaling pathways.

- Radical Scavenging: Its antioxidant activity suggests a role in neutralizing reactive oxygen species (ROS), potentially reducing cellular damage.

Case Studies and Research Findings

Several studies have investigated the biological effects of indole derivatives similar to this compound:

- Antimicrobial Studies: A study demonstrated that indole-based compounds showed significant antibacterial effects against both Gram-positive and Gram-negative bacteria, correlating their structure with potency .

- Antioxidant Evaluations: Research highlighted the ability of certain indole derivatives to reduce oxidative stress markers in cellular models, suggesting their potential therapeutic applications in diseases associated with oxidative damage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.